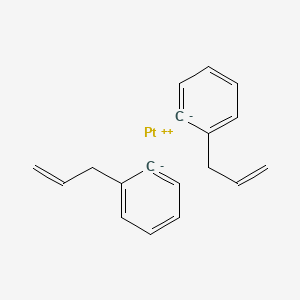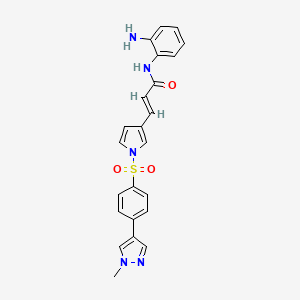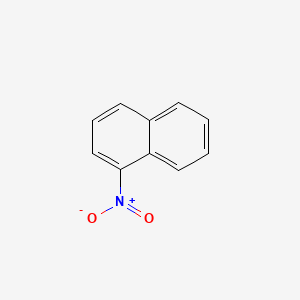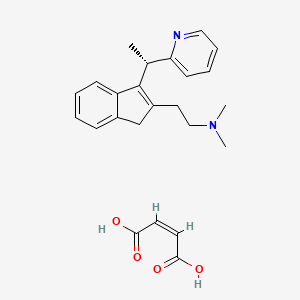
Sofosbuvir D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sofosbuvir D6 is the deuterium labeled Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Sofosbuvir is a potent nucleotide analog prodrug inhibitor of hepatitis C virus (HCV) NS5B polymerase. It undergoes intracellular activation to form its active triphosphate and an inactive, renally eliminated metabolite, GS-331007. This drug exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing and has a low propensity for clinically significant drug interactions. Demographic variables do not significantly influence its exposure, and no consistent exposure-response relationships were observed for efficacy or safety (Kirby et al., 2015).
Global Research Trends
A bibliometric analysis of global research on sofosbuvir highlights its emergence as a field of intense research, particularly in the treatment of HCV. This analysis aids in understanding the scientific research landscape and informs future research policies, especially regarding treatment access in low and middle-income countries (Hernández-Vásquez & Rosselli, 2017).
Efficacy in Combination Therapies
Sofosbuvir has shown high efficacy when combined with other antivirals like ledipasvir or GS-9669 in patients with genotype 1 hepatitis C virus infection. Its combination with other direct-acting antiviral agents demonstrates effectiveness in both treatment-naive patients and those who did not respond to previous treatments (Gane et al., 2014).
Resistance Pathways
The potential mechanisms of HCV resistance to sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors are not fully understood. However, low-frequency treatment-emergent substitutions such as L159F and V321A emerged in a small percentage of subjects who failed sofosbuvir treatment, which may contribute to resistance (Donaldson et al., 2015).
Development of Resistance
The development of resistance in HCV-infected subjects treated with sofosbuvir is infrequent. The primary resistance-associated substitution, S282T, is exceedingly rare and associated with a significant reduction in viral fitness. This underscores sofosbuvir's high barrier to resistance (Svarovskaia et al., 2014).
Potential for Improved Formulations
Exploration of opportunities for improved nucleoside/nucleotide formulations to treat hepatitis C suggests that any next-generation inhibitor competing with sofosbuvir needs to address its limitations, like reduced efficacy in genotype 3 patients and use in patients with severe renal impairments or those on drugs inducing P-glycoprotein (Sofia, 2014).
Drug-Protein Interactions
The interaction between sofosbuvir and human serum albumin (HSA) has been investigated through various methods, including 1H NMR spectroscopy and molecular docking. This study provides insights into the pharmacokinetics and pharmacodynamics of sofosbuvir, as drug-protein interactions are crucial in understanding a drug's behavior in the body (Yang et al., 2016).
Eigenschaften
Molekularformel |
C22H23D6FN3O9P |
|---|---|
Molekulargewicht |
535.49 |
Synonyme |
Sofosbuvir-D6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)
![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)



